molecular formula C18H17NO2 B13028452 7-Methoxy-4-(4-methoxybenzyl)isoquinoline

7-Methoxy-4-(4-methoxybenzyl)isoquinoline

Katalognummer: B13028452
Molekulargewicht: 279.3 g/mol
InChI-Schlüssel: CSRPOZRBGXYRNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-4-(4-methoxybenzyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a methoxy group at the 7th position and a 4-methoxybenzyl group at the 4th position on the isoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(4-methoxybenzyl)isoquinoline typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 7-methoxyisoquinoline.

    Alkylation Reaction: The key step involves the alkylation of 7-methoxyisoquinoline with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products

    Oxidation: this compound-3-carboxylic acid.

    Reduction: 7-Methoxy-4-(4-methoxybenzyl)dihydroisoquinoline.

    Substitution: 7-Methoxy-4-(4-methoxybenzyl)-5-bromoisoquinoline.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-4-(4-methoxybenzyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 7-Methoxy-4-(4-methoxybenzyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Methoxy-1-methylisoquinoline: Similar structure but with a methyl group instead of a 4-methoxybenzyl group.

    4-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the aromaticity of the isoquinoline ring.

    7-Methoxy-4-(4-hydroxybenzyl)isoquinoline: Hydroxy group instead of a methoxy group on the benzyl moiety.

Uniqueness

7-Methoxy-4-(4-methoxybenzyl)isoquinoline is unique due to the presence of both methoxy and 4-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.

Eigenschaften

Molekularformel

C18H17NO2

Molekulargewicht

279.3 g/mol

IUPAC-Name

7-methoxy-4-[(4-methoxyphenyl)methyl]isoquinoline

InChI

InChI=1S/C18H17NO2/c1-20-16-5-3-13(4-6-16)9-14-11-19-12-15-10-17(21-2)7-8-18(14)15/h3-8,10-12H,9H2,1-2H3

InChI-Schlüssel

CSRPOZRBGXYRNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=C3C=CC(=CC3=CN=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.